
4-(Benzyloxy)-3-methylbenzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-3-methylbenzofuran-2-carboxylic acid is an organic compound belonging to the benzofuran family This compound is characterized by a benzofuran core substituted with a benzyloxy group at the 4-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-methylbenzofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl bromide or benzyl chloride as the benzylating agents.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or methyl bromide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Pharmaceutical Development
One of the most promising applications of 4-(benzyloxy)-3-methylbenzofuran-2-carboxylic acid is in the field of pharmaceuticals. The compound exhibits potential biological activities that may include:
- Antimicrobial Properties : Preliminary studies indicate that derivatives of benzofuran compounds can display antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Activity : Research has shown that benzofuran derivatives can interact with specific biological targets related to cancer pathways. For example, modifications of the benzofuran structure have been linked to enhanced cytotoxic properties against cancer cells .
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of benzofuran derivatives, several compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected derivatives ranged from 50 to 200 µg/mL against various strains . These findings suggest that this compound could be further explored for its potential as an antimicrobial agent.
Synthetic Organic Chemistry Applications
The synthesis of this compound can be achieved through various methods, emphasizing its accessibility for further study. The compound's versatility allows it to serve as a building block for synthesizing other complex organic molecules.
Synthetic Pathways
Several synthetic routes have been developed for producing this compound, often involving:
- Alkylation Reactions : Utilizing alkyl halides to introduce the benzyloxy group.
- Carboxylation Reactions : Employing carboxylic acid derivatives to install the carboxyl group at the 2-position of the benzofuran ring.
These methods highlight the compound's role in advancing synthetic organic chemistry by providing a framework for creating diverse chemical entities.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-methylbenzofuran-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target molecules.
Comparison with Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-3-methoxybenzaldehyde
- 4-(Benzyloxy)phenylacetic acid
Uniqueness: 4-(Benzyloxy)-3-methylbenzofuran-2-carboxylic acid is unique due to the specific combination of functional groups and their positions on the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
4-(Benzyloxy)-3-methylbenzofuran-2-carboxylic acid is an organic compound that belongs to the class of benzofuran derivatives. Its unique structural features, including a benzofuran moiety and a carboxylic acid functional group, suggest potential biological activities that warrant further investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C16H16O4, with a molecular weight of approximately 284.29 g/mol. The compound features:
- A benzyloxy group at the 4-position,
- A methyl group at the 3-position,
- A carboxylic acid at the 2-position.
These structural elements contribute to its chemical reactivity and biological activity.
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. Similar benzofuran derivatives have been shown to inhibit cancer cell proliferation by affecting key signaling pathways. For instance, compounds with structural similarities have demonstrated selective inhibition of the PLK1 pathway in lung adenocarcinoma cells (A549), leading to reduced cell viability and induced apoptosis .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of kinase pathways : Similar compounds have been shown to target serine-threonine kinase signaling pathways, leading to decreased cancer cell replication.
- Induction of apoptosis : Studies suggest that benzofuran derivatives can trigger programmed cell death in cancer cells through mitochondrial pathways.
Case Studies and Research Findings
-
In Vitro Studies :
- A study tested various benzofuran analogues for anticancer activity using the triphenyl blue dye exclusion technique on Erlich ascites carcinoma (EAC) cells. Compounds structurally related to this compound showed significant cytotoxicity, indicating potential for further development as anticancer agents .
-
Structure–Activity Relationship (SAR) :
- The SAR analysis of benzofuran derivatives highlighted that modifications such as the presence of hydroxyl or benzyloxy groups significantly influence biological activity. The unique arrangement in this compound may enhance its interaction with biological targets compared to other similar compounds .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique features:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethyl 3-methylbenzofuran-2-carboxylate | Benzofuran derivative | Lacks benzyloxy group; different biological activity |
Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate | Hydroxylated benzofuran | Hydroxyl group may enhance solubility and reactivity |
Benzofuran-2-carboxylic acid | Carboxylic acid | No ester functionality; serves as a precursor |
5-(Benzyloxy)-2-methylbenzofuran-3-carboxylic acid | Benzofuran derivative | Different substitution pattern affecting activity |
Properties
Molecular Formula |
C17H14O4 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-methyl-4-phenylmethoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C17H14O4/c1-11-15-13(20-10-12-6-3-2-4-7-12)8-5-9-14(15)21-16(11)17(18)19/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
KNEMRZPIQXICQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=CC=C2)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.